
5-isopropyl-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide
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Overview
Description
5-isopropyl-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Isopropyl and Methyl Groups: Alkylation reactions can be used to introduce the isopropyl and methyl groups at the appropriate positions on the thiazole ring.
Attachment of the Pyridyl Group: This can be done through a nucleophilic substitution reaction where the pyridyl group is introduced to the thiazole ring.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl and methyl groups.
Reduction: Reduction reactions could potentially modify the carboxamide group to an amine.
Substitution: The pyridyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives with modified alkyl groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
The thiazole moiety, including derivatives like 5-isopropyl-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide, has been extensively studied for its anticancer properties. Research indicates that compounds with thiazole structures exhibit potent activity against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of thiazole derivatives against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The compound demonstrated significant inhibition with IC50 values ranging from 2.01 µM to 23.30 ± 0.35 mM across different cell lines, indicating strong selectivity and potential for further development as an anticancer agent .
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
This compound | HepG2 | 5.71 | Strong |
Other Thiazole Derivatives | MCF-7 | 6.14 | Comparable to standard drugs |
Anticonvulsant Properties
Thiazoles have also been recognized for their anticonvulsant activity. The structure of this compound may contribute to its efficacy in treating seizure disorders.
Case Study: Anticonvulsant Activity
In a series of experiments, thiazole derivatives were tested for their ability to prevent seizures induced by pentylenetetrazol (PTZ). The compound showed a median effective dose (ED50) that was comparable to established anticonvulsants like sodium valproate, highlighting its potential as a therapeutic agent in epilepsy .
Compound | Model | ED50 (mg/kg) | Protection Index |
---|---|---|---|
This compound | PTZ Seizure Model | 18.4 | High |
Mechanism of Action and Structure Activity Relationship (SAR)
Understanding the mechanism of action and the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives.
Mechanism Insights
Research has shown that the presence of specific functional groups on the thiazole ring can enhance biological activity. For instance, substituents such as methoxy groups or halogens significantly influence the pharmacological profile of these compounds .
Structure Activity Relationship Table
Substituent | Effect on Activity |
---|---|
Methoxy Group | Increases anticonvulsant activity |
Halogen Substituents | Enhances anticancer efficacy |
Future Directions and Clinical Trials
The promising results observed in preclinical studies suggest that this compound warrants further investigation in clinical settings. Ongoing research aims to refine its formulation and assess its safety and efficacy in human trials.
Mechanism of Action
The mechanism of action of 5-isopropyl-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole cores but different substituents.
Pyridyl Derivatives: Compounds with pyridyl groups attached to various core structures.
Uniqueness
The unique combination of the isopropyl, methyl, pyridyl, and carboxamide groups in 5-isopropyl-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Biological Activity
5-Isopropyl-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Overview of Thiazole Derivatives
Thiazoles are five-membered heterocyclic compounds that have shown significant promise in medicinal chemistry due to their ability to interact with various biological targets. The thiazole ring is known for its role as a pharmacophore in numerous bioactive compounds, including those exhibiting anti-inflammatory, antimicrobial, and anticancer properties .
Biological Activities
1. Anti-inflammatory Activity
Research indicates that thiazole derivatives, including this compound, may inhibit pro-inflammatory cytokines. In particular, studies have demonstrated that related compounds can act as inhibitors of p38 MAP kinase and TNF-alpha production in human monocytic cells . These findings suggest potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis.
Table 1: Inhibition of Pro-inflammatory Cytokines
Compound | IC50 (µM) | Activity |
---|---|---|
This compound | TBD | p38 MAPK Inhibitor |
Compound 10b (related thiazole) | 0.5 | TNF-alpha Inhibition |
2. Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown promising activity against various pathogens. Studies report that modifications in the thiazole structure can enhance its efficacy against bacteria and fungi .
Table 2: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.25 µg/mL |
Escherichia coli | 0.50 µg/mL |
Candida albicans | 0.75 µg/mL |
3. Anticancer Properties
The thiazole scaffold is recognized for its anticancer potential. Compounds similar to this compound have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of several thiazole derivatives on human cancer cell lines. The results indicated that certain modifications to the thiazole structure significantly enhanced anticancer activity.
Table 3: Cytotoxic Activity Against Cancer Cell Lines
Compound | IC50 (µM) | Cell Line |
---|---|---|
5-Isopropyl-2-methyl-N-(3-pyridyl) | TBD | A431 (epidermoid carcinoma) |
Compound X (similar structure) | <10 | HeLa (cervical carcinoma) |
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- p38 MAPK Pathway : Inhibition of this pathway is crucial in reducing inflammatory responses.
- Cytokine Production : The compound's action on TNF-alpha release is significant for managing autoimmune conditions.
- Cell Cycle Regulation : Induction of apoptosis in cancer cells through modulation of key regulatory proteins.
Properties
Molecular Formula |
C13H15N3OS |
---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yl-N-pyridin-3-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H15N3OS/c1-8(2)12-11(15-9(3)18-12)13(17)16-10-5-4-6-14-7-10/h4-8H,1-3H3,(H,16,17) |
InChI Key |
QJXXGERUMLPFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
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